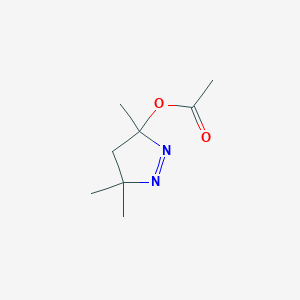
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, alcohol derivatives, and substituted pyrazole compounds .
Scientific Research Applications
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pyrazole derivatives with potential pharmacological activities.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects. The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and preventing the parasite’s growth .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trimethyl-1H-pyrazol-4-yl acetate
- 3-acetoxy-3,5,5-trimethyl-1-pyrazoline
- 3H-Pyrazol-3-ol, 4,5-dihydro-3,5,5-trimethyl-, 3-acetate
Uniqueness
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is unique due to its specific structural features that confer distinct pharmacological activities. Its trimethyl substitution pattern and acetate group make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
37696-47-2 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)12-8(4)5-7(2,3)9-10-8/h5H2,1-4H3 |
InChI Key |
PORAUZXCEMXSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CC(N=N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















